molecular formula C18H19N3O4 B2842972 3-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine CAS No. 2034451-65-3

3-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine

Cat. No.: B2842972
CAS No.: 2034451-65-3
M. Wt: 341.367
InChI Key: CJJYMCAXIGVPQP-UHFFFAOYSA-N
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Description

3-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methyl group: This step involves the alkylation of the 2,3-dihydrobenzo[b][1,4]dioxin ring using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the pyridazin-3-yloxy group: This can be done through nucleophilic substitution reactions where the pyridazin-3-yloxy group is introduced using suitable reagents.

    Formation of the pyrrolidin-1-yl group: This involves the reaction of the intermediate with pyrrolidine under appropriate conditions.

    Final coupling reaction: The final step involves coupling the intermediate with methanone under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new drugs.

Industry

In industry, the compound is used in the development of new materials with specific properties. It may be used in the production of polymers, resins, or coatings.

Mechanism of Action

The mechanism of action of 3-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.

    (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

Uniqueness

The uniqueness of 3-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-12-17(25-15-6-3-2-5-14(15)23-12)18(22)21-10-8-13(11-21)24-16-7-4-9-19-20-16/h2-7,9,12-13,17H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJYMCAXIGVPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(C3)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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